4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a thiomorpholine ring and a trifluoromethyl-substituted oxadiazole moiety, which may enhance its biological activity. Its molecular formula is C15H20F3N5OS, with a molecular weight of approximately 367.42 g/mol. This compound is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure, and it falls under the category of fluorinated compounds due to the trifluoromethyl group.
The synthesis of 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step synthetic routes. One common method includes the reaction of piperidine derivatives with thiomorpholine and trifluoromethylated oxadiazole intermediates.
Technical Details:
The molecular structure of 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine can be represented using various structural formulas:
C1CC(CN(C1)C2=NN=C(N2)C(=O)N3CCSCC3)C(F)(F)FThis structure highlights the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound can participate in several chemical reactions typical for thiomorpholines and oxadiazoles:
Technical Details:
The mechanism of action for 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine is not fully elucidated but may involve interactions with specific biological targets:
Data from pharmacological studies would be necessary to elucidate its efficacy against specific biological targets.
The physical and chemical properties of 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine include:
Relevant data from analytical techniques such as high-performance liquid chromatography (HPLC) could further characterize this compound's purity and stability.
4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine has potential applications in various fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7